molecular formula C19H14BrNO3 B12047514 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B12047514
M. Wt: 384.2 g/mol
InChI Key: RIGASWYCUSJGLO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyridine ring, which also bears a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes or ketones with ammonia or amines.

    Introduction of Bromophenyl and Methoxyphenyl Groups: The bromophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using bromobenzene and methoxybenzene derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-6-(4-hydroxyphenyl)pyridine-4-carboxylic acid: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the combination of bromophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and its pharmacological properties in medicinal chemistry.

Properties

Molecular Formula

C19H14BrNO3

Molecular Weight

384.2 g/mol

IUPAC Name

2-(4-bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C19H14BrNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23)

InChI Key

RIGASWYCUSJGLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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